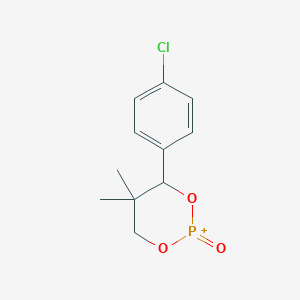
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-ium is a chemical compound that belongs to the class of organophosphorus compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-ium typically involves the reaction of 4-chlorophenol with a suitable phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) and a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-ium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. It may also interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Another organophosphorus compound with similar structural features.
4-(4-Chlorophenyl)imidazole: Shares the chlorophenyl group but has a different core structure.
Chlorfenapyr: Contains a chlorophenyl group and is used as a pesticide.
Uniqueness
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-ium is unique due to its dioxaphosphinan ring, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
515174-37-5 |
|---|---|
Molecular Formula |
C11H13ClO3P+ |
Molecular Weight |
259.64 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ium 2-oxide |
InChI |
InChI=1S/C11H13ClO3P/c1-11(2)7-14-16(13)15-10(11)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3/q+1 |
InChI Key |
VSXGNZSRIUJBFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO[P+](=O)OC1C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)

methanone](/img/structure/B14230294.png)
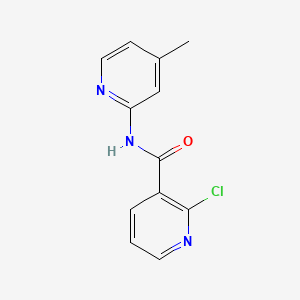
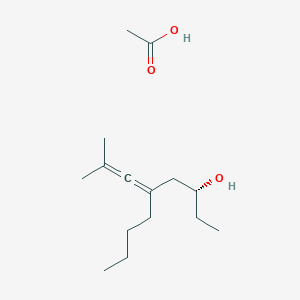
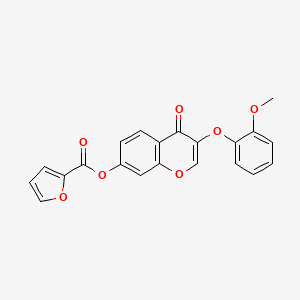
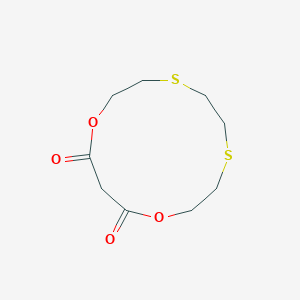
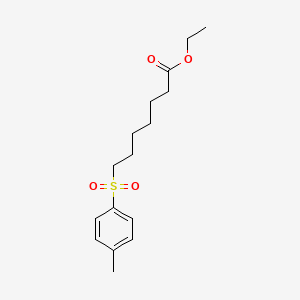
![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
